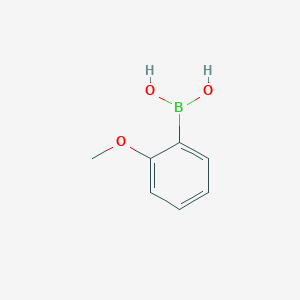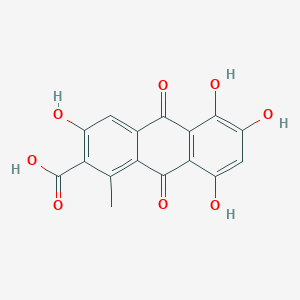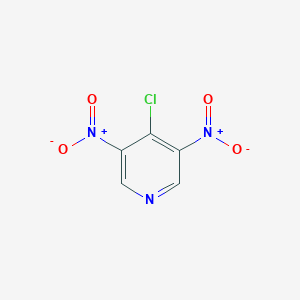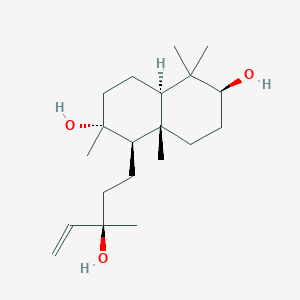
3-Hydroxysclareol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxysclareol is a natural product that has been studied for its various biological activities. It is a diterpene lactone that is derived from the plant Salvia sclarea. This compound has been found to have potential therapeutic applications in the fields of cancer, inflammation, and metabolic disorders.
Aplicaciones Científicas De Investigación
3-Hydroxysclareol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, 3-Hydroxysclareol has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Inflammation research has shown that 3-Hydroxysclareol can inhibit the production of inflammatory cytokines and reduce inflammation. In metabolic disorder research, 3-Hydroxysclareol has been found to have anti-diabetic properties and can improve glucose metabolism.
Mecanismo De Acción
The mechanism of action of 3-Hydroxysclareol varies depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells through the activation of the caspase pathway and the inhibition of the PI3K/Akt pathway. In inflammation research, 3-Hydroxysclareol inhibits the production of inflammatory cytokines through the inhibition of NF-κB signaling. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism through the activation of the AMPK signaling pathway.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Hydroxysclareol vary depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3-Hydroxysclareol reduces inflammation and inhibits the production of inflammatory cytokines. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism and reduces insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxysclareol in lab experiments include its natural origin, availability, and potential therapeutic applications. However, the limitations of using 3-Hydroxysclareol in lab experiments include its low solubility, potential toxicity, and limited research on its pharmacokinetics.
Direcciones Futuras
Of research on 3-Hydroxysclareol include the investigation of its pharmacokinetics, toxicity, and potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel synthesis methods and analogs of 3-Hydroxysclareol may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-Hydroxysclareol can be achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the use of starting materials such as sclareol and various reagents to produce 3-Hydroxysclareol. Isolation from natural sources involves the extraction of the compound from the plant Salvia sclarea.
Propiedades
Número CAS |
132796-57-7 |
|---|---|
Nombre del producto |
3-Hydroxysclareol |
Fórmula molecular |
C20H36O3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol |
InChI |
InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1 |
Clave InChI |
GHXNUBMJNAHZRP-CJEFFJQMSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
SMILES canónico |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
Sinónimos |
3-hydroxysclareol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



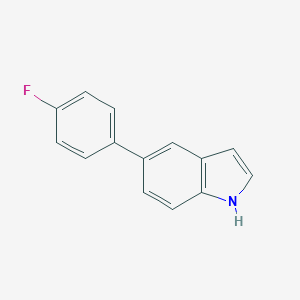

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
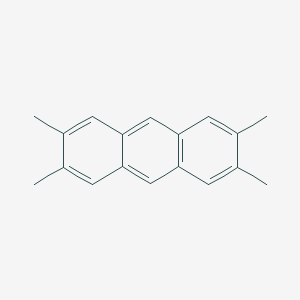
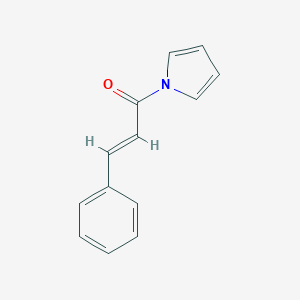
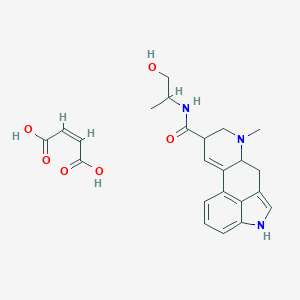
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
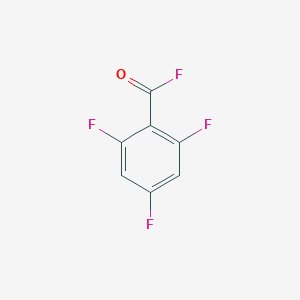
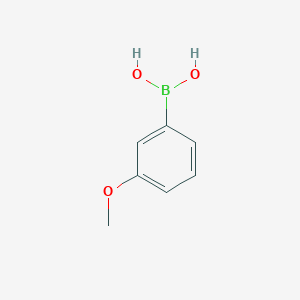
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
